5-[(Methoxycarbonyl)oxy]nicotinic acid
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Overview
Description
5-[(Methoxycarbonyl)oxy]nicotinic acid is a chemical compound with the molecular formula C8H7NO5. It is a derivative of nicotinic acid, featuring a methoxycarbonyl group attached to the oxygen atom at the 5-position of the nicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methoxycarbonyl)oxy]nicotinic acid typically involves the esterification of nicotinic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-[(Methoxycarbonyl)oxy]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Methoxycarbonyl)oxy]nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biological systems and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Methoxycarbonyl)oxy]nicotinic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can undergo hydrolysis to release nicotinic acid, which is known to interact with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: The parent compound, known for its role in lipid metabolism.
Methyl nicotinate: Similar structure but with a methyl ester group instead of methoxycarbonyl.
Ethyl nicotinate: Another ester derivative with an ethyl group.
Uniqueness
5-[(Methoxycarbonyl)oxy]nicotinic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and reactivity compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
5-methoxycarbonyloxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-13-8(12)14-6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQIMAWIOIZAJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CN=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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